1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine
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Overview
Description
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is notable for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core fused with a piperazine ring and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazole and a suitable aldehyde or ketone.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated pyrazolo[1,5-a]pyrimidine intermediate reacts with pyridin-2-ylpiperazine.
Attachment of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazolo[1,5-a]pyrimidine intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological targets, including receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical properties and applications. For example:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and is used in energetic materials.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-15-23(28-13-11-27(12-14-28)21-9-5-6-10-24-21)29-22(25-17)16-19(26-29)18-7-3-4-8-20(18)30-2/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPMWBJIMSFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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